5-Azido-2,3-dihydro-1-benzofuran
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Overview
Description
5-Azido-2,3-dihydro-1-benzofuran is a chemical compound that belongs to the class of benzofuran derivatives. . The azido group in this compound adds unique reactivity, making it a valuable compound for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of a suitable precursor, such as 5-bromo-2,3-dihydro-1-benzofuran, with sodium azide (NaN₃) in an appropriate solvent like dimethylformamide (DMF) under reflux conditions . The reaction proceeds with the displacement of the bromine atom by the azido group, yielding the desired product.
Industrial Production Methods
Industrial production of 5-Azido-2,3-dihydro-1-benzofuran may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, purification steps, and safety measures to handle the azido group, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
5-Azido-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed
Reduction: 5-Amino-2,3-dihydro-1-benzofuran.
Substitution: Various substituted benzofuran derivatives.
Cycloaddition: Triazole-containing benzofuran derivatives.
Scientific Research Applications
5-Azido-2,3-dihydro-1-benzofuran has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Azido-2,3-dihydro-1-benzofuran depends on the specific application and the molecular targets involved. In bioconjugation, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules . In medicinal chemistry, the compound’s biological activity may involve interactions with enzymes, receptors, or other cellular targets, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran: A precursor used in the synthesis of 5-Azido-2,3-dihydro-1-benzofuran.
5-Amino-2,3-dihydro-1-benzofuran: A reduction product of this compound.
2,3-Dihydro-1-benzofuran: The parent compound without the azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis and bioconjugation. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-azido-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H7N3O/c9-11-10-7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2 |
InChI Key |
FHTWXOVQMNNYRE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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